molecular formula C46H80O3 B13422051 Arnidiol 3-Palmitate

Arnidiol 3-Palmitate

Cat. No.: B13422051
M. Wt: 681.1 g/mol
InChI Key: SSOJEVCYYBQQEU-FIBMEZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Arnidiol 3-Palmitate can be synthesized through the esterification of arnidiol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the extraction of arnidiol from Calendula officinalis is often performed using supercritical carbon dioxide (CO2) extraction. This method is preferred due to its efficiency and environmental friendliness. The extracted arnidiol is then subjected to esterification with palmitic acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Arnidiol 3-Palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Arnidiol 3-Palmitate has a wide range of applications in scientific research:

Mechanism of Action

Arnidiol 3-Palmitate exerts its effects primarily through the inhibition of inflammatory pathways. It targets key enzymes and signaling molecules involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arnidiol 3-Palmitate is unique due to its specific anti-inflammatory and cytotoxic properties, which are more pronounced compared to other similar triterpene esters. Its ability to inhibit key inflammatory pathways makes it a valuable compound in both medicinal and industrial applications .

Properties

Molecular Formula

C46H80O3

Molecular Weight

681.1 g/mol

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] hexadecanoate

InChI

InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h34-39,41,47H,2,10-32H2,1,3-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1

InChI Key

SSOJEVCYYBQQEU-FIBMEZNKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C

Origin of Product

United States

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